molecular formula C18H15FN4S B11481965 1-(4-Fluorophenyl)-3,6-dimethyl-4-(pyridin-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

1-(4-Fluorophenyl)-3,6-dimethyl-4-(pyridin-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

Cat. No.: B11481965
M. Wt: 338.4 g/mol
InChI Key: HKICSGCWTYQILE-UHFFFAOYSA-N
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Description

3-[1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]PYRIDINE is a complex heterocyclic compound that features a pyrazolo[3,4-d][1,3]thiazine core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]PYRIDINE typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, high yield, and purity. This might include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the thiazine ring, while substitution reactions could introduce various functional groups onto the pyridine or phenyl rings.

Scientific Research Applications

3-[1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]PYRIDINE is unique due to its specific combination of a pyrazolo[3,4-d][1,3]thiazine core with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H15FN4S

Molecular Weight

338.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,6-dimethyl-4-pyridin-3-yl-4H-pyrazolo[3,4-d][1,3]thiazine

InChI

InChI=1S/C18H15FN4S/c1-11-16-17(13-4-3-9-20-10-13)24-12(2)21-18(16)23(22-11)15-7-5-14(19)6-8-15/h3-10,17H,1-2H3

InChI Key

HKICSGCWTYQILE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SC(=N2)C)C3=CN=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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